2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide
Description
2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide is a heterocyclic compound featuring a fluorinated benzothiazole core linked to a methylamino group and an acetamide side chain terminating in a 4-methyl-1,2,4-triazole-thioethyl moiety. Its structural complexity is designed to optimize interactions with biological targets, particularly enzymes or receptors associated with inflammation, cancer, or microbial infections. Key structural elements include:
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6OS2/c1-21(14-19-13-10(16)4-3-5-11(13)25-14)8-12(23)17-6-7-24-15-20-18-9-22(15)2/h3-5,9H,6-8H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXODNBVEQHLFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide is a synthetic derivative that incorporates various functional groups known for their biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.44 g/mol. The structure features a fluorobenzo[d]thiazole moiety and a triazole group, which are known to enhance pharmacological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.44 g/mol |
| CAS Number | 1351635-08-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is hypothesized that the fluorobenzo[d]thiazole component may enhance binding affinity to target proteins, while the triazole group could contribute to its inhibitory effects on certain biological pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound acts as an inhibitor of carbonic anhydrases, which play critical roles in physiological processes such as pH regulation and ion transport.
- Antitumor Activity : Similar benzothiazole derivatives have shown significant antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines . The specific mechanism involves modulation of cell cycle progression and apoptosis-related pathways.
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures exhibit potent growth inhibition in human-derived cancer cell lines, including breast, colon, and ovarian cancers. For instance, benzothiazole derivatives have been shown to decrease IL-6 and TNF-α levels while promoting apoptosis in A431 and A549 cancer cells .
Antimicrobial Activity
Research on related compounds indicates potential antimicrobial properties against various pathogens. Benzothiazoles have been noted for their ability to inhibit the growth of bacteria and fungi, suggesting that this compound may also possess similar properties .
Case Studies
- Case Study 1: Antitumor Efficacy
-
Case Study 2: Enzyme Interaction
- Another study focused on the interaction between benzothiazole derivatives and carbonic anhydrases, revealing that specific modifications to the benzothiazole structure enhanced inhibitory potency against these enzymes.
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including the compound , have shown significant anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of Metalloenzymes : Benzothiazole derivatives inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. This inhibition can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .
- Cell Line Studies : In vitro studies have demonstrated that benzothiazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to the one discussed have shown effective growth inhibition in human-derived breast, colon, ovarian, and renal tumor cell lines .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad Spectrum Activity : Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. They inhibit the growth of various pathogens by disrupting their cellular processes .
Case Study 1: Anticancer Efficacy
A study focused on benzothiazole derivatives revealed that compounds structurally related to the target compound exhibited potent anticancer activity against multiple cell lines. For example, derivative 14 , which shares structural similarities, demonstrated comparable antitumor potential to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In a screening for antimicrobial activity, several benzothiazole derivatives were tested against common pathogens. The results indicated that these compounds significantly inhibited bacterial growth at low concentrations, showcasing their potential as lead compounds for developing new antibiotics .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share critical motifs with the target molecule, enabling comparative insights:
Key Observations:
- Electron-Withdrawing Groups (e.g., F, Br): Enhance target binding via polar interactions. For example, the 4-fluorobenzo[d]thiazole in the target compound likely improves metabolic stability compared to non-fluorinated analogs like 9c .
- Triazole-Thio Linkers : Compounds with triazole-thioethyl groups (e.g., 573705-89-2 , 573931-57-4 ) exhibit superior antimicrobial and anticancer profiles due to sulfur’s role in redox modulation .
- Aryl vs. Heteroaryl Substituents : Bromophenyl (in 9c ) and thiophene (in 573705-89-2 ) substituents increase hydrophobic interactions, whereas sulfamoyl (in 573931-57-4 ) introduces hydrogen-bonding capacity .
Physicochemical and Spectral Data
While specific data for the target compound are unavailable, analogs provide benchmarks:
- Melting Points : Triazole-thioacetamides typically melt between 146–147°C (e.g., 7 in ) to 80–82°C (e.g., 4b in ) .
- NMR Profiles : Protons adjacent to sulfur (e.g., SCH₂ in 573931-57-4 ) resonate at δ 3.5–4.0 ppm, while triazole protons appear at δ 7.5–8.5 ppm .
- FT-IR : Strong absorptions at 1650–1700 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (C-F) are expected .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during synthesis?
The synthesis involves multi-step reactions, including cyclization of benzothiazole and triazole rings, followed by functional group modifications. Key steps include:
- Thiazole ring formation : Cyclization using thiourea derivatives and halogenated acetic acids under basic conditions (e.g., KOH/EtOH) .
- Triazole-thioether linkage : Nucleophilic substitution between 4-methyl-4H-1,2,4-triazole-3-thiol and halogenated intermediates .
- Amide bond formation : Coupling reactions with acetic anhydride or acetyl chloride in dichloromethane with triethylamine as a catalyst . Purity is monitored via thin-layer chromatography (TLC) and confirmed by NMR (¹H/¹³C) , IR , and mass spectrometry (MS) .
Q. How is the compound structurally characterized to confirm its identity?
Structural validation employs:
- ¹H/¹³C NMR : Assigns protons and carbons in the benzothiazole (δ 7.2–8.1 ppm for aromatic protons) and triazole (δ 2.4 ppm for methyl groups) moieties .
- High-resolution MS : Confirms molecular weight (e.g., [M+H]+ at m/z 436.5) .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and bond angles .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated from dose-response curves .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide rational design of analogs?
Systematic modifications to key substituents reveal:
- 4-Fluorobenzo[d]thiazole : Enhances target binding via hydrophobic/electronic effects; replacing fluorine with Cl/NO₂ alters potency .
- 4-Methyl-1,2,4-triazole : Methyl group improves metabolic stability; substituting with bulkier groups (e.g., ethyl) may reduce solubility .
- Thioether linker : Replacing sulfur with oxygen decreases lipophilicity, affecting membrane permeability .
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., 5–50 µM) may arise from:
- Assay conditions : Variations in serum concentration, incubation time, or solvent (DMSO vs. PBS) .
- Cell line heterogeneity : Genetic drift in cancer cells or differences in efflux pump expression .
- Compound stability : Degradation under high humidity or light exposure; validate via HPLC before assays .
Q. What mechanistic insights can be derived from computational modeling?
- Molecular docking : Predicts binding to kinase ATP pockets (e.g., EGFR) with key interactions:
- Fluorobenzothiazole forms π-π stacking with Phe residues .
- Acetamide carbonyl hydrogen-bonds to Lys/Arg side chains .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .
Q. What strategies improve pharmacokinetic properties like bioavailability?
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃) on the benzothiazole ring to reduce CYP450-mediated oxidation .
- Plasma protein binding : Measure via equilibrium dialysis; high binding (>90%) may limit free drug concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
